3-amino-N-ethyl-2-methoxybenzamide
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Overview
Description
3-amino-N-ethyl-2-methoxybenzamide is a chemical compound belonging to the benzamide class Benzamides are widely recognized for their diverse applications in medical, industrial, and biological fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-ethyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with ethylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves:
Starting Materials: 2-methoxybenzoic acid and ethylamine.
Coupling Agent: Commonly used agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Solvent: The reaction is often conducted in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, enhancing efficiency and yield.
Catalytic Processes: Utilizing catalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-ethyl-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-amino-N-ethyl-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-ethyl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-amino-N-ethyl-2-methoxybenzamide can be compared with other similar benzamide derivatives, such as:
- 3-amino-N-methyl-2-methoxybenzamide
- 3-amino-N-ethyl-4-methoxybenzamide
- 3-amino-N-ethyl-2-ethoxybenzamide
These compounds share structural similarities but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
3-amino-N-ethyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-10(13)7-5-4-6-8(11)9(7)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKKBDGSTORAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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